4-Chloro-2-(N,N-dimethylaminomethyl)phenylboronic acid, pinacol ester 4-Chloro-2-(N,N-dimethylaminomethyl)phenylboronic acid, pinacol ester
Brand Name: Vulcanchem
CAS No.: 1384216-47-0
VCID: VC2844601
InChI: InChI=1S/C15H23BClNO2/c1-14(2)15(3,4)20-16(19-14)13-8-7-12(17)9-11(13)10-18(5)6/h7-9H,10H2,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CN(C)C
Molecular Formula: C15H23BClNO2
Molecular Weight: 295.6 g/mol

4-Chloro-2-(N,N-dimethylaminomethyl)phenylboronic acid, pinacol ester

CAS No.: 1384216-47-0

Cat. No.: VC2844601

Molecular Formula: C15H23BClNO2

Molecular Weight: 295.6 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-(N,N-dimethylaminomethyl)phenylboronic acid, pinacol ester - 1384216-47-0

Specification

CAS No. 1384216-47-0
Molecular Formula C15H23BClNO2
Molecular Weight 295.6 g/mol
IUPAC Name 1-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylmethanamine
Standard InChI InChI=1S/C15H23BClNO2/c1-14(2)15(3,4)20-16(19-14)13-8-7-12(17)9-11(13)10-18(5)6/h7-9H,10H2,1-6H3
Standard InChI Key YQQGIMWHFDQUNR-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CN(C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CN(C)C

Introduction

Chemical Identity and Basic Properties

4-Chloro-2-(N,N-dimethylaminomethyl)phenylboronic acid, pinacol ester is classified as an organoboron compound with well-defined chemical and physical characteristics. The compound is characterized by a phenyl ring substituted with a chloro group at the 4-position, a dimethylaminomethyl group at the 2-position, and a boronic acid pinacol ester functionality. These structural features contribute to its reactivity profile and applications in organic synthesis.

Physical and Chemical Properties

The compound possesses distinct physical and chemical properties that are summarized in the following table:

PropertyValue
CAS Number1384216-47-0
Molecular FormulaC₁₅H₂₃BClNO₂
Molecular Weight295.6 g/mol
Physical StateSolid (at standard conditions)
SolubilitySoluble in common organic solvents
ApplicationOrganic synthesis reagent

The molecular structure contains multiple functional groups that make it particularly useful for synthetic applications. The boronic acid pinacol ester group serves as a protected form of the boronic acid, providing enhanced stability while maintaining reactivity in coupling reactions. The dimethylaminomethyl group adds additional functionality that can participate in various transformations or serve as a directing group in certain reactions.

Synthesis Methodologies

The preparation of 4-Chloro-2-(N,N-dimethylaminomethyl)phenylboronic acid, pinacol ester typically involves multi-step synthetic routes with careful consideration of reaction conditions to achieve high yields and purity.

General Synthetic Approach

The synthesis of this compound generally follows a strategic pathway that begins with the appropriate chlorinated aromatic precursor. The typical synthesis involves the reaction of the corresponding boronic acid with pinacol in the presence of a suitable catalyst. This esterification process forms the pinacol ester, which is then purified and isolated.

Reaction Parameters

Several key reaction parameters influence the successful synthesis of this compound:

ParameterOptimal Conditions
SolventTypically anhydrous THF or toluene
TemperatureOften room temperature to moderate heating
CatalystAcid catalysts or dehydrating agents
Reaction TimeVaries depending on scale and conditions
PurificationColumn chromatography or recrystallization

The reaction typically requires anhydrous conditions to prevent hydrolysis of the boronic ester product. The use of molecular sieves or other water-scavenging agents can enhance the yield by driving the equilibrium toward ester formation.

Applications in Organic Synthesis

4-Chloro-2-(N,N-dimethylaminomethyl)phenylboronic acid, pinacol ester has found significant applications in various synthetic transformations, particularly in the construction of complex molecular frameworks.

Suzuki-Miyaura Coupling Reactions

The compound is particularly valuable in Suzuki-Miyaura coupling reactions, which are widely employed for forming carbon-carbon bonds. This palladium-catalyzed cross-coupling between organoboron compounds and organic halides or triflates has revolutionized the synthesis of complex organic molecules. The reaction mechanism involves several key steps including oxidative addition, transmetalation, and reductive elimination.

Synthetic Versatility

The multiple functional groups present in 4-Chloro-2-(N,N-dimethylaminomethyl)phenylboronic acid, pinacol ester enable diverse synthetic transformations:

Functional GroupPotential Transformations
Boronic Acid Pinacol EsterCross-coupling reactions, oxidations, homologations
Chloro GroupNucleophilic substitution, additional coupling reactions
Dimethylaminomethyl GroupQuaternization, elimination, coordination chemistry

This versatility makes the compound valuable in multi-step syntheses where orthogonal reactivity is required. The presence of both the boronic ester and chloro group allows for selective functionalization at different positions of the aromatic ring.

Therapeutic AreaPotential Application
Enzyme InhibitionInteraction with active site nucleophiles
Drug DeliveryFormation of reversible covalent bonds with diols
Imaging AgentsDevelopment of boron-containing imaging probes
Targeted TherapyDesign of molecules with specific binding properties

The ability of boronic acids to form reversible covalent bonds with various biological targets, particularly those containing diol functionalities, makes them interesting candidates for drug development. This reversible interaction can enhance target residence time while still allowing for eventual clearance of the compound.

Structure-Activity Considerations

The substitution pattern on the phenyl ring, including the chloro and dimethylaminomethyl groups, can significantly influence the biological activity profile of the compound. These substituents may affect:

  • Lipophilicity and membrane permeability

  • Electronic properties of the aromatic system

  • Hydrogen bonding capabilities

  • Metabolic stability and clearance pathways

These structural features can be optimized to enhance interaction with specific biological targets or to improve pharmacokinetic properties in drug development efforts.

SupplierQuantity OptionsTypical Purity
Kemix1g, 5g, 10g≥95%
Fisher ScientificVarious packaging sizes≥95%
Other Chemical SuppliersCustom quantities availableVariable

The availability from multiple suppliers ensures researchers can obtain the compound for various applications ranging from small-scale laboratory experiments to larger preparative work.

Quality Considerations

When sourcing this compound for research or synthetic applications, several quality parameters should be considered:

  • Purity level and analytical confirmation methods

  • Stability during storage and handling recommendations

  • Batch-to-batch consistency for reproducible results

  • Presence of potential impurities that might interfere with intended applications

High-quality material is essential, particularly for applications in pharmaceutical research or when used as a precursor for the synthesis of biologically active compounds.

Analytical Characterization

Proper characterization of 4-Chloro-2-(N,N-dimethylaminomethyl)phenylboronic acid, pinacol ester is crucial for confirming its identity and purity before use in synthetic applications.

Spectroscopic Properties

Various spectroscopic techniques can be employed for the characterization of this compound:

Analytical TechniqueExpected Characteristics
NMR SpectroscopyCharacteristic signals for aromatic, methyl, and methylene protons
IR SpectroscopyB-O stretching vibrations, aromatic C-Cl bands
Mass SpectrometryMolecular ion peak corresponding to MW 295.6
Elemental AnalysisConfirming C, H, N percentages consistent with formula

These analytical methods provide complementary information about the structural features and purity of the compound, ensuring its suitability for intended applications.

Future Research Directions

The unique structural features and reactivity profile of 4-Chloro-2-(N,N-dimethylaminomethyl)phenylboronic acid, pinacol ester suggest several promising avenues for future research and applications.

Synthetic Methodology Development

Further exploration of this compound in novel synthetic methodologies could include:

  • Development of selective functionalization protocols targeting specific positions

  • Investigation of catalyst-free coupling reactions

  • Application in flow chemistry for continuous processing

  • Exploration of stereoselective transformations

These methodological advances could expand the utility of the compound in organic synthesis and potentially lead to more efficient routes to complex target molecules.

Medicinal Chemistry Applications

The potential of boronic acid derivatives in medicinal chemistry suggests several directions for future research:

  • Evaluation as enzyme inhibitors, particularly for serine hydrolases

  • Development of boron-containing drug candidates

  • Investigation of the effect of substituent patterns on biological activity

  • Exploration of prodrug approaches utilizing the reversible nature of boronic acid-diol interactions

Such investigations could contribute to the growing field of boron-based therapeutics and expand our understanding of structure-activity relationships in this compound class.

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